tert-butyl N-(azepan-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl N-(azepan-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(azepan-3-ylmethyl)carbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(azepan-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(azepan-3-ylmethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(azepan-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Uniqueness: tert-Butyl N-(azepan-3-ylmethyl)carbamate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to other carbamates. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required .
Properties
IUPAC Name |
tert-butyl N-(azepan-3-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIGBHYGJGZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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